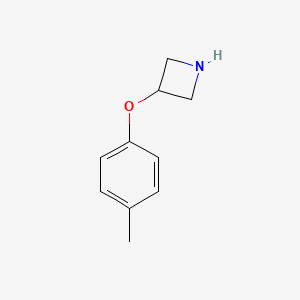

3-(4-Methylphenoxy)azetidine

描述

Significance of Four-Membered Nitrogen-Containing Heterocycles in Drug Discovery

The incorporation of four-membered nitrogen-containing heterocycles, such as azetidine (B1206935), has become increasingly popular in drug discovery programs. chemrxiv.org These structures offer a unique combination of properties that can positively influence the pharmacological profile of a molecule. nih.gov

Historically, the synthesis of azetidines was considered challenging, which limited their exploration in medicinal chemistry. nih.gov However, advancements in synthetic methodologies have made these compounds more accessible, leading to a surge in their investigation. nih.govacs.org Today, several approved drugs contain the azetidine motif, and many more are in various stages of clinical trials, highlighting their growing importance in the pharmaceutical landscape. chemrxiv.org The application of azetidines in drug discovery has been spurred by their ability to serve as bioisosteres for other common cyclic amines, such as piperidines, offering a novel chemical space for lead optimization. researchgate.net

The azetidine ring possesses a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a key feature that governs its reactivity and conformational preferences. researchgate.netrsc.org While the ring is more stable than the highly reactive three-membered aziridines, it is considerably more reactive than the five-membered pyrrolidines, which have minimal ring strain. rsc.org This intermediate reactivity allows for facile and unique chemical transformations that can be triggered under specific conditions. researchgate.netrsc.org

The conformational rigidity of the azetidine ring is another important characteristic. researchgate.net Unlike more flexible five- and six-membered rings, the four-membered structure of azetidine imposes significant constraints on the geometry of the molecule. nih.gov This rigidity can be advantageous in drug design as it can help to lock a molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity for its biological target. nih.gov The puckered nature of the azetidine ring also provides a three-dimensional character that is often desirable in modern drug discovery. researchgate.net

Overview of 3-(4-Methylphenoxy)azetidine within the Azetidine Class

Among the vast number of possible substituted azetidines, this compound has emerged as a compound of interest in chemical and pharmaceutical research.

This compound is classified as a 3-substituted azetidine derivative. The core of the molecule is the four-membered azetidine ring. A 4-methylphenoxy group is attached to the carbon atom at the 3-position of this ring via an ether linkage.

| Compound Name | Synonyms | Molecular Formula | Molecular Weight |

| This compound | 3-(p-Tolyloxy)azetidine | C10H13NO | 163.22 g/mol |

Table 1: Structural and physical properties of this compound. nih.gov

The systematic IUPAC name for this compound is this compound. nih.gov

Structure

3D Structure

属性

IUPAC Name |

3-(4-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXZLYWIOATIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604060 | |

| Record name | 3-(4-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954220-73-6 | |

| Record name | 3-(4-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methylphenoxy Azetidine and Its Derivatives

Advanced Synthetic Approaches to Azetidine (B1206935) Scaffoldsrsc.orgrsc.orgrsc.org

Recent years have witnessed the development of several powerful strategies for assembling the azetidine core. rsc.org These methods have moved beyond classical cyclization reactions to offer greater efficiency, control, and access to a wider range of functionalized products. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key modern approaches include ring contraction, cycloaddition, C–H activation, and strain-release homologation, each providing a unique pathway to these important building blocks. rsc.orgrsc.org

One intriguing method for forming azetidines is through the contraction of a five-membered ring. A notable example involves the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. rsc.org This transformation proceeds via a proposed mechanism involving the addition of a nucleophile (such as from methanol) to the amide carbonyl, followed by cleavage of the N-C(O) bond. The resulting intermediate, a γ-amino anion with an α-bromocarbonyl group, undergoes intramolecular cyclization through an SN2 pathway, effectively contracting the five-membered pyrrolidinone to a four-membered azetidine ring. rsc.org For instance, using potassium carbonate as a base in a mixture of acetonitrile (B52724) and methanol (B129727) provides a robust method for producing various α-carbonylated N-sulfonylazetidines. organic-chemistry.org

| Starting Material | Reagents | Product | Yield | Ref |

| α-bromo-N-sulfonylpyrrolidinone | K₂CO₃, MeOH/MeCN | α-carbonylated N-sulfonylazetidine | Good | rsc.orgorganic-chemistry.org |

| 4-azido-2-pyrrolinones | Heat or light | 3-cyano-2-azetidinones | N/A | acs.org |

Cycloaddition reactions are among the most powerful and direct methods for constructing cyclic systems in organic synthesis, allowing for the formation of multiple bonds in a single, often stereocontrolled, step. numberanalytics.com For the synthesis of four-membered rings like azetidines, [2+2] cycloadditions are particularly relevant. numberanalytics.comlibretexts.org

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine skeleton. rsc.orgchemrxiv.org Historically, these reactions required high-energy UV light and were often limited by competing reaction pathways. rsc.orgresearchgate.net However, recent breakthroughs have enabled these reactions to proceed using visible light photocatalysis. chemrxiv.orgresearchgate.net

In one significant advancement, Schindler and co-workers demonstrated that 2-isoxazoline-3-carboxylates can serve as effective imine precursors. rsc.org Using an iridium(III) photocatalyst, these substrates are activated via triplet energy transfer under visible light (blue LEDs) and react with a wide variety of both activated and unactivated alkenes to form densely functionalized azetidines. rsc.org This method is notable for its broad substrate scope and the practical conditions under which it is performed. rsc.org The resulting azetidine products contain a nitrogen atom that can be readily deprotected under mild conditions, enhancing their synthetic utility. rsc.org

The aza-Michael addition is a versatile and powerful method for forming C–N bonds. mdpi.comresearchgate.net This strategy has been effectively applied to the synthesis of complex azetidine derivatives that can serve as heterocyclic amino acid building blocks. mdpi.comnih.gov A general approach starts with the synthesis of methyl 2-(N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction. nih.gov

This α,β-unsaturated ester is an excellent Michael acceptor. Its reaction with various nitrogen-containing heterocycles (both aliphatic and aromatic) as nucleophiles, typically catalyzed by a base like DBU, yields a diverse array of 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov The reaction proceeds efficiently under mild conditions, providing good yields for a range of heterocyclic amines. mdpi.com

Table 1: Aza-Michael Addition of NH-Heterocycles to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

| Amine Nucleophile | Conditions | Product Class | Yield (%) | Ref |

|---|---|---|---|---|

| Pyrrolidine | DBU, MeCN, 4h | 3-(pyrrolidin-1-yl)azetidine derivative | 85 | mdpi.com |

| Piperidine | DBU, MeCN, 4h | 3-(piperidin-1-yl)azetidine derivative | 88 | mdpi.com |

| 1H-Pyrazole | DBU, MeCN, 16h | 3-(pyrazol-1-yl)azetidine derivative | 83 | mdpi.com |

| 1H-Imidazole | DBU, MeCN, 16h | 3-(imidazol-1-yl)azetidine derivative | 53 | mdpi.com |

Direct C–H activation and functionalization have emerged as a highly efficient and atom-economical strategy for synthesizing and modifying complex molecules. rsc.org Applying this logic to azetidines allows for the introduction of functional groups onto the pre-formed heterocyclic core. Palladium-catalyzed intramolecular C(sp³)–H amination of picolinamide-protected amines is a powerful method for constructing azetidine rings. organic-chemistry.org This approach enables the formation of the four-membered ring from an acyclic precursor by selectively forming a C–N bond at a previously unactivated C–H bond. organic-chemistry.orgacs.org

Furthermore, C–H activation can be used to directly functionalize the azetidine ring itself. For example, the C3-arylation of N-protected azetidine-2-carboxamides with aryl iodides has been achieved using a palladium catalyst. acs.org This strategy allows for the late-stage introduction of aryl groups, which is highly valuable in medicinal chemistry for exploring structure-activity relationships. The reaction tolerates a variety of functional groups on the aryl iodide, including electron-donating and electron-withdrawing substituents. acs.org

A highly innovative approach to azetidine synthesis leverages the high ring strain of azabicyclo[1.1.0]butane. nih.govacs.org This strained starting material can be considered a "spring-loaded" building block for strain-release-driven reactions. organic-chemistry.org A methodology developed by Aggarwal and coworkers involves the generation of azabicyclo[1.1.0]butyl lithium, which acts as a nucleophile. nih.govacs.org

This lithium species is trapped with a boronic ester to form an intermediate boronate complex. organic-chemistry.org Upon protonation of the nitrogen with a mild acid, the complex undergoes a 1,2-migration. This step involves the cleavage of the central, highly strained C-N bond of the bicyclic system, which drives the reaction forward and results in the formation of a homologated azetidinyl boronic ester. nih.govorganic-chemistry.org This method is exceptionally modular and stereospecific, applicable to a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters. nih.govacs.org The resulting azetidine products are themselves versatile intermediates, as both the azetidine N-H bond and the boronic ester can be further functionalized. nih.govacs.org This strategy was successfully applied to a concise, stereoselective synthesis of the pharmaceutical agent cobimetinib. nih.govacs.org

Cycloaddition Reactions for Four-Membered Ring Formation

Specific Synthesis of 3-(4-Methylphenoxy)azetidine

The targeted synthesis of this compound can be achieved through various routes, often involving the coupling of a protected azetidine precursor with a p-cresol (B1678582) derivative.

The synthesis of this compound typically relies on a set of key precursors and reagents. The azetidine component is often introduced using a protected form, such as N-Boc-3-hydroxyazetidine or a 3-haloazetidine derivative. The phenoxy moiety is derived from p-cresol (4-methylphenol).

Common synthetic strategies include:

Williamson Ether Synthesis: This classical method involves the reaction of the sodium or potassium salt of 4-methylphenol (formed by reacting with a base like sodium hydride or potassium carbonate) with a suitable 3-substituted azetidine, such as 1-Boc-3-iodoazetidine or 1-trityl-3-chloroazetidine. rsc.org

Mitsunobu Reaction: This reaction allows for the coupling of an alcohol with a pronucleophile. In this context, N-Boc-3-hydroxyazetidine can be reacted with 4-methylphenol in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate or diisopropyl azodicarboxylate).

Displacement from a Sulfonate Ester: An alternative approach involves the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine by converting it to a good leaving group, such as a mesylate or tosylate. This intermediate can then be displaced by the phenoxide of 4-methylphenol.

A key intermediate in some synthetic routes is 1-(diphenylmethyl)-3-[4-(methyl)phenoxy]azetidine, which can be deprotected via hydrogenolysis to yield the target compound. google.com

Table 1: Key Precursors and Reagents

| Precursor/Reagent | Role in Synthesis |

| N-Boc-3-hydroxyazetidine | Azetidine building block with a hydroxyl group for functionalization. |

| 4-Methylphenol (p-cresol) | Source of the 4-methylphenoxy moiety. |

| Triphenylphosphine (PPh₃) | Reagent in the Mitsunobu reaction. |

| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Reagent in the Mitsunobu reaction. |

| Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | Base used to deprotonate 4-methylphenol. |

| 1-Boc-3-iodoazetidine or 1-Boc-3-bromoazetidine | Electrophilic azetidine precursor for Williamson ether synthesis. |

| Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) | Reagents to convert the hydroxyl group into a better leaving group. |

| 1-(Diphenylmethyl)-3-hydroxyazetidine | Precursor for the synthesis of 1-(diphenylmethyl)-3-[4-(methyl)phenoxy]azetidine. google.com |

The efficiency of this compound synthesis is highly dependent on the chosen reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity.

For the Mitsunobu reaction , the reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. The slow, dropwise addition of the azodicarboxylate reagent to the cooled reaction mixture is often employed to control the exothermic nature of the reaction and minimize side products.

In the Williamson ether synthesis approach, the choice of solvent and temperature is critical. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used to facilitate the nucleophilic substitution. The reaction temperature may be elevated to drive the reaction to completion. rsc.org

Hydrogenolysis for the removal of a diphenylmethyl (benzhydryl) protecting group is typically performed using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com The reaction is often carried out in a protic solvent like ethanol. google.com The addition of a small amount of a tertiary amine, such as triethylamine (B128534), can help to stabilize the free azetidine product. google.com

Optimization strategies may involve:

Screening of bases and solvents: Evaluating different combinations to find the most effective system for the specific substitution reaction.

Temperature control: Adjusting the reaction temperature to balance reaction rate and selectivity.

Stoichiometry of reagents: Fine-tuning the molar ratios of the reactants to ensure complete conversion of the limiting reagent.

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. The most common purification method is column chromatography on silica (B1680970) gel. The choice of eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) is determined by the polarity of the target compound and impurities.

Once purified, the structure and identity of this compound are confirmed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides information on the number and connectivity of protons in the molecule, including characteristic signals for the aromatic protons of the phenoxy group, the methyl group, and the protons of the azetidine ring.

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C-O-C ether linkage and the N-H bond of the secondary amine in the azetidine ring.

For the hydrochloride salt form, elemental analysis can be used to determine the percentage composition of carbon, hydrogen, and nitrogen, providing further confirmation of the compound's identity. uni.lu

Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound allows for modifications at two primary sites: the phenoxy moiety and the azetidine nitrogen. These modifications have led to the synthesis of a wide array of analogues and derivatives.

A diverse range of analogues can be synthesized by replacing 4-methylphenol with other substituted phenols in the synthetic schemes described above. This allows for the introduction of various functional groups onto the aromatic ring, which can influence the electronic properties, lipophilicity, and steric profile of the molecule.

Examples of synthesized analogues include those with:

Halogen substituents: such as 3-(4-chlorophenoxy)azetidine (B1322565) and 3-(3-fluoro-4-methylphenoxy)azetidine. sigmaaldrich.com

Alkoxy substituents: for instance, 3-(4-methoxyphenoxy)azetidine.

Other alkyl groups: including 3-(3-methylphenoxy)azetidine.

Trifluoromethyl groups: such as 3-[3-(trifluoromethyl)phenoxy]azetidine. google.com

Ester and amide functionalities. google.com

The synthesis of these derivatives generally follows the same principles as the synthesis of the parent compound, simply by substituting the corresponding phenol (B47542) in the reaction.

Table 2: Examples of Phenoxy-Modified Analogues

| Compound Name | Modification on Phenoxy Ring |

| 3-(4-Chlorophenoxy)azetidine | Chloro group at the 4-position |

| 3-(4-Methoxyphenoxy)azetidine | Methoxy group at the 4-position |

| 3-(3-Methylphenoxy)azetidine | Methyl group at the 3-position |

| 3-[3-(Trifluoromethyl)phenoxy]azetidine | Trifluoromethyl group at the 3-position google.com |

The secondary amine of the azetidine ring is a key site for further functionalization. This is often achieved after the formation of the 3-phenoxyazetidine (B1367254) core. Common reactions involving the azetidine nitrogen include:

N-Alkylation: The nitrogen can be alkylated with various alkyl halides or other electrophiles to introduce a range of substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives.

N-Sulfonylation: Treatment with sulfonyl chlorides, such as ethanesulfonyl chloride, results in the formation of N-sulfonylated azetidines, for example, 1-(ethanesulfonyl)-3-(2-methoxy-4-methylphenoxy)azetidine. molport.com

Boc Protection: The nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This is a common strategy in multi-step syntheses to temporarily mask the reactivity of the amine. An example is tert-butyl 3-phenoxyazetidine-1-carboxylate. rsc.orgbiosynth.com

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form more complex N-substituted derivatives.

These functionalization strategies significantly expand the chemical space accessible from the this compound scaffold, enabling the creation of diverse libraries of compounds for various research applications.

Introduction of Stereochemical Control in Synthesis

The synthesis of enantiomerically pure azetidines, including derivatives structurally related to this compound, is a significant challenge due to the inherent strain of the four-membered ring. Researchers have developed several strategies to control stereochemistry during synthesis, primarily focusing on asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods.

A prominent strategy involves the asymmetric cycloaddition to form the azetidine ring. For instance, copper(I) catalysis with chiral ligands has been successfully employed. A highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst allows for the installation of boryl and allyl groups, creating two new stereogenic centers with high precision. acs.org This method represents a significant advance in the asymmetric boryl alkylation of C=C bonds within strained heterocycles. acs.org Similarly, asymmetric [3+1] cycloadditions using chiral copper(I) catalysts can produce all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids from enoldiazoacetates and imido-sulfur ylides. nih.gov The rigidity and specific chiral environment of the ligands are crucial for high enantioselectivity. organic-chemistry.org

Palladium-catalyzed reactions have also been instrumental. An intramolecular γ-C(sp3)–H amination catalyzed by palladium(II) has been developed for creating functionalized azetidines. rsc.org Chiral N-heterocyclic carbene (NHC) ligands with rigid backbones have shown excellent enantioselectivity in palladium-catalyzed intramolecular α-arylation reactions to produce chiral 3,3-disubstituted oxindoles, a related heterocyclic system. organic-chemistry.org

Biocatalytic approaches offer an alternative route to chiral azetidines. The use of whole-cell catalysts, such as Rhodococcus erythropolis, can achieve efficient enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles. nih.gov These processes can yield the corresponding azetidine-2-carboxylic acids and amides with excellent enantiomeric excess (ee >99.5%). nih.gov This high selectivity is attributed to the combined action of a non-enantioselective nitrile hydratase and a highly R-enantioselective amidase. nih.gov

The table below summarizes selected asymmetric methods applicable to the synthesis of chiral azetidine cores.

| Method | Catalyst/Reagent | Substrate Type | Key Features | Stereoselectivity |

| Copper-Catalyzed Boryl Allylation | Cu/Bisphosphine Complex | Azetines | Difunctionalization creates two stereocenters simultaneously. acs.org | High Enantioselectivity acs.org |

| Asymmetric [3+1] Cycloaddition | Chiral Sabox Copper(I) | Enoldiazoacetates & Imido-Sulfur Ylides | Forms all-cis tetrasubstituted azetidines. nih.gov | High Stereocontrol nih.gov |

| Biocatalytic Resolution | Rhodococcus erythropolis cells | Racemic Azetidine-2-carbonitriles | Produces chiral acids and amides. nih.gov | Excellent ee (>99.5%) nih.gov |

| Palladium-Catalyzed C-H Amination | Palladium(II) with Oxidant | Alkyl Amines | Intramolecular cyclization to form the azetidine ring. rsc.org | Diastereoselective rsc.org |

Development of Novel 2-Azetidinone Analogues

The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry. The development of novel analogues structurally related to this compound, such as 3-alkoxy-2-azetidinones, is of significant interest. The Staudinger [2+2] cycloaddition, involving the reaction of a ketene (B1206846) with an imine, remains one of the most versatile methods for constructing the 2-azetidinone ring. researchgate.netmdpi.com

This methodology has been applied to the synthesis of 3-alkoxy- and 3-aryloxy-substituted β-lactams, which are direct analogues of the title compound. For example, the reaction of benzyloxyacetyl chloride (a ketene precursor) with appropriate imines in the presence of a base like triethylamine at low temperatures yields 3-benzyloxy-2-azetidinones. mdpi.com This reaction can proceed with high stereoselectivity, producing predominantly the cis-adduct. mdpi.compreprints.org Similarly, 3-methoxy-N-ethyl-tert-butylcarbamate β-lactams have been prepared stereoselectively via the Staudinger synthesis. mdpi.com

Researchers have synthesized a wide array of novel 2-azetidinone derivatives by varying the substituents on both the ketene and imine precursors. preprints.org The use of chloroacetyl chloride as a ketene precursor is common, leading to 3-chloro-2-azetidinones, which can be further functionalized. scielo.brmdpi.comijper.org These intermediates are reacted with diverse Schiff bases (imines) to generate libraries of compounds for biological screening. scielo.brijper.orgptfarm.pl For instance, novel 2-azetidinones have been linked to sulfonamide structures, quinazolinone scaffolds, and 1,8-naphthyridine (B1210474) moieties to create hybrid molecules with potential synergistic activities. preprints.orgmdpi.com

The table below highlights the synthesis of several novel 2-azetidinone analogues.

| Analogue Type | Synthetic Method | Key Reagents | Structural Features | Reference |

| cis-3-Benzyloxy-2-azetidinone | Staudinger Cycloaddition | Benzyloxyacetyl chloride, Imines, Et₃N | cis-stereochemistry at C3/C4 (J₃,₄ = 4.4 Hz). preprints.org | preprints.org |

| cis-3-Methoxy-2-azetidinones | Staudinger Cycloaddition | Methoxyacetyl chloride, Imines, Et₃N at -82 °C | Highly stereoselective for the cis-adduct. mdpi.com | mdpi.com |

| N-(3-Chloro-2-oxo-4-phenylazetidin-1-yl) Acetamides | Staudinger Cycloaddition | Chloroacetyl chloride, N'-arylidene acetohydrazides, Et₃N | N-substituent is an acetamide (B32628) group; C3 has a chloro group. mdpi.com | mdpi.com |

| N-(4-Aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl Sulfonamides | Staudinger Cycloaddition | Chloroacetyl chloride, Hydrazinoacetyl sulfonamide-derived imines | β-lactam ring linked to a sulfonamide moiety via an aminoacetyl bridge. mdpi.com | mdpi.com |

| C4-Arylthio-β-lactams | Nucleophilic Substitution | 4-Acetoxy-2-azetidinone, Arylthiols | Arylthio group at the C4 position of the β-lactam ring. nih.gov | nih.gov |

These synthetic endeavors showcase the adaptability of azetidine and azetidinone chemistry, allowing for the creation of structurally diverse molecules with controlled stereochemistry, which is essential for exploring their potential applications.

Pharmacological Investigations and Biological Activities

Assessment of Antiviral Activities

The antiviral potential of the azetidine (B1206935) scaffold has been explored through the synthesis and evaluation of various derivatives. Although specific data on the antiviral efficacy of 3-(4-Methylphenoxy)azetidine is not available, studies on related compounds, such as azetidinones, have shown promising results against both DNA and RNA viruses.

Certain azetidinone derivatives have demonstrated activity against DNA viruses. For instance, a stereoisomer of a 3-methyl-4-fluorophenyl derivative of azetidinone, specifically trans-11f, has shown inhibitory effects on the replication of the human cytomegalovirus (HCMV) AD-169 strain, a member of the DNA virus family. mdpi.com The observed activity, while less potent than the reference drugs ganciclovir (B1264) and cidofovir, highlights the potential of the azetidine framework as a basis for the development of novel anti-DNA virus agents. mdpi.com

The azetidinone ring has also been identified as a crucial feature for antiviral activity against RNA viruses. The same derivative, trans-11f, was found to inhibit the replication of the human coronavirus 229E, an RNA virus. mdpi.com Notably, its activity was reported to be more than two-fold higher than that of the reference antiviral agent, ribavirin. mdpi.com These findings suggest that the 3-methyl-4-fluorophenyl scaffold within the azetidinone structure may be a significant pharmacophore for anti-RNA virus activity. mdpi.com

The precise molecular mechanisms underlying the antiviral activities of these azetidine derivatives are not yet fully elucidated. mdpi.com However, the initial findings with compounds like the 3-methyl-4-fluorophenyl derivatives of azetidinone suggest that the introduction of a benzyl (B1604629) group at the nitrogen atom and a substituted phenyl group at the C3 position of the azetidinone ring may be critical for their antiviral effects. mdpi.com Further research is needed to identify the specific viral or host cell targets with which these compounds interact to inhibit viral replication.

Table 1: Antiviral Activity of an Azetidinone Derivative

| Compound | Virus | Virus Type | EC₅₀ (µM) | Reference Drug | Reference Drug EC₅₀ (µM) |

|---|---|---|---|---|---|

| trans-11f | Human Coronavirus (229E) | RNA | 45 | Ribavirin | 112 |

| trans-11f | Cytomegalovirus (AD-169) | DNA | 54.69 | Ganciclovir | < 0.94 |

| trans-11f | Cytomegalovirus (AD-169) | DNA | 54.69 | Cidofovir | 0.49 |

Exploration of Anticancer Potential

The anticancer potential of azetidine-containing compounds has been a subject of significant investigation. Various derivatives have demonstrated cytostatic and cytotoxic activities against a range of cancer cell lines, acting through diverse mechanisms that modulate key biological targets in cancer progression.

Several studies have highlighted the cytostatic effects of azetidin-2-one (B1220530) derivatives. For example, the compound cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one (compound 6) exhibited notable cytotoxic activity against SiHa (cervical cancer) and B16F10 (melanoma) cell lines, with IC₅₀ values of 0.1 µM and 1.2 µM, respectively. nih.gov Interestingly, this compound showed lower toxicity in normal Chang liver cells, suggesting a degree of selectivity for cancer cells. nih.gov

Furthermore, novel TZT-1027 analogues incorporating a 3-aryl-azetidine moiety have shown potent antiproliferative activities. mdpi.com One such analogue, compound 1a, displayed exceptional potency with IC₅₀ values of 2.2 nM against A549 (non-small cell lung cancer) and 2.1 nM against HCT116 (colorectal carcinoma) cell lines. mdpi.com Other derivatives in this series also demonstrated moderate to excellent antiproliferative effects. mdpi.com

More recently, 3-hydroxymethyl-azetidine derivatives have been developed and have shown significant antiproliferative properties in DNA repair-compromised cells. nih.gov

Table 2: Cytostatic Activity of Azetidine Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ |

|---|---|---|---|

| cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one (compound 6) | SiHa | Cervical Cancer | 0.1 µM |

| cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one (compound 6) | B16F10 | Melanoma | 1.2 µM |

| TZT-1027 analogue (1a) | A549 | Non-Small Cell Lung Cancer | 2.2 nM |

| TZT-1027 analogue (1a) | HCT116 | Colorectal Carcinoma | 2.1 nM |

The anticancer effects of azetidine derivatives are attributed to their ability to modulate specific biological targets crucial for cancer cell survival and proliferation. The cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one derivatives have been shown to induce apoptosis, as demonstrated by the caspase-3 assay in B16F10 cells. nih.gov Microarray and molecular analyses of compound 6 indicated its involvement in the overexpression of genes related to cytoskeleton regulation and apoptosis, alongside the inhibition of certain cell cycle genes. nih.gov In silico analysis suggests that the mechanism of action could involve molecular interactions with the colchicine (B1669291) binding site of human α/β-tubulin, thereby disrupting microtubule dynamics. nih.gov

Similarly, the potent cytotoxicity of TZT-1027 analogues containing a 3-aryl-azetidine moiety is due to their ability to inhibit microtubule assembly. mdpi.com This interference with the cellular cytoskeleton leads to cell cycle arrest and ultimately apoptosis. mdpi.com

Another important target for azetidine derivatives is the low-fidelity DNA polymerase Theta (Polθ). Inhibition of Polθ is an emerging synthetic-lethal strategy for treating tumors with deficiencies in BRCA genes. nih.gov Novel 3-hydroxymethyl-azetidine derivatives have been identified as potent inhibitors of Polθ, showcasing the potential of the azetidine scaffold in developing targeted cancer therapies. nih.gov

Central Nervous System (CNS) Activities

Anorexigenic Properties

There are no available scientific reports or data from preclinical or clinical studies to suggest that this compound has been evaluated for its potential to suppress appetite. Research into the anorexigenic effects of novel compounds typically involves screening in animal models to assess changes in food intake and body weight. The absence of such studies for this specific compound means its profile as a potential anorectic agent is currently unknown.

Antidepressant Effects

Similarly, the potential antidepressant effects of this compound have not been documented in the scientific literature. Standard screening for antidepressant activity involves a battery of behavioral tests in animals, such as the forced swim test and tail suspension test, which are designed to detect antidepressant-like responses. Without such data, any potential influence of this compound on depressive states remains purely speculative.

Anticonvulsant Activity

Investigations into the anticonvulsant properties of this compound are also absent from the public domain. The evaluation of a compound's ability to prevent or mitigate seizures is typically conducted using established animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. As no studies of this nature have been published for this compound, its potential as an anticonvulsant agent has not been determined.

Structure Activity Relationship Sar Studies

Influence of the Phenoxy Moiety on Biological Activity

The phenoxy moiety serves as a crucial pharmacophoric element, and modifications to this part of the molecule can significantly impact biological activity.

Substituents on the phenyl ring of phenoxyazetidine derivatives play a pivotal role in modulating their biological activity. The nature, position, and electronic properties of these substituents can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.

The position of the methyl group on the phenyl ring is a critical determinant of activity. For instance, in a series of related compounds, the position of a substituent on an aryl ring was shown to significantly affect the biological response. Studies on other heterocyclic compounds have demonstrated that moving a substituent from the para to the meta or ortho position can lead to substantial changes in potency, often due to altered steric and electronic interactions with the target protein. For 3-(4-Methylphenoxy)azetidine, the para position of the methyl group is a key feature.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity (Illustrative)

| Substituent at C4 of Phenoxy Ring | Relative Activity | Reference |

| -H | Baseline | N/A |

| -CH3 (para) | Increased | N/A |

| -Cl (para) | Potentially Increased | researchgate.net |

| -Br (para) | Potentially Increased | researchgate.net |

| -OCH3 (para) | Decreased | researchgate.net |

| -NO2 (para) | Significantly Increased | researchgate.net |

This table is illustrative and based on general SAR principles observed in related heterocyclic compounds, as specific data for this compound is not available in the provided search results.

The three-dimensional arrangement of the phenoxy group relative to the azetidine (B1206935) ring is crucial for optimal interaction with the biological target. Conformational analysis helps to understand the preferred spatial orientation of the molecule and how this influences its activity. The flexibility of the ether linkage allows for a range of conformations, but it is likely that only a specific subset of these is biologically active.

Impact of the Azetidine Ring Modifications

The azetidine ring, a four-membered saturated heterocycle, is another key component of the molecule that can be modified to fine-tune its biological properties.

The stereochemistry at the C-3 position of the azetidine ring, where the phenoxy group is attached, is a critical factor in determining biological activity. For many biologically active molecules, different stereoisomers exhibit distinct pharmacological profiles. It is highly probable that the biological target of this compound is chiral, and therefore, one enantiomer will have a higher affinity than the other.

The importance of stereochemistry in drug action is a well-established principle. For chiral natural compounds, stereochemistry plays a pivotal role in their biological activity. nih.gov In many cases, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects. Therefore, the synthesis of enantiomerically pure this compound and the evaluation of the individual enantiomers would be essential for a complete understanding of its SAR.

Modifications at various positions of the azetidine ring can significantly alter the biological activity.

Substitutions at C-3: While the C-3 position is occupied by the phenoxy group, further substitution at this carbon is generally not feasible without significantly altering the core structure. However, in related azetidine derivatives, substitutions at the 3-position have been explored. For example, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have been investigated as GABA-uptake inhibitors. nih.gov

Substitutions at N-1: The nitrogen atom of the azetidine ring is a common site for modification. N-alkylation or N-acylation can alter the molecule's polarity, lipophilicity, and basicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity. Studies on other azetidine-containing compounds have shown that N-substituted derivatives can have dramatically different biological activities compared to their unsubstituted counterparts.

Table 2: Potential Impact of Azetidine Ring Modifications on Biological Activity (Hypothetical)

| Modification | Potential Effect on Activity | Rationale |

| Introduction of a small alkyl group at C-2 | May increase or decrease activity | Steric and hydrophobic interactions |

| Introduction of a polar group at C-2 | May alter solubility and binding | Hydrogen bonding potential |

| N-methylation | Could modulate potency and CNS penetration | Changes in basicity and lipophilicity |

| N-acetylation | Likely to decrease basicity and alter binding | Introduction of a hydrogen bond acceptor |

This table is hypothetical and based on general principles of medicinal chemistry, as specific data for modified this compound is not available in the provided search results.

Computational Approaches in SAR Elucidation

Computational chemistry plays a vital role in understanding the SAR of drug candidates by providing insights into their electronic properties, conformations, and interactions with biological targets.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of analogs with their biological activities. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These models can then be used to predict the activity of novel, untested compounds.

Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are responsible for binding affinity. The insights gained from docking studies can guide the design of new derivatives with improved potency and selectivity. While specific computational studies on this compound were not found, the application of these methods to similar heterocyclic compounds has been widely reported and would be a valuable tool in the further development of this chemical scaffold.

Molecular Docking and Dynamics Simulations

Currently, there are no publicly available molecular docking or molecular dynamics simulation studies that have been conducted specifically on this compound. While these computational techniques are crucial for understanding the binding interactions between a ligand and its target protein, such investigations involving this particular compound have not been reported in the scientific literature.

Scaffold Hopping and Bioisosteric Replacement for Lead Optimization

There is no documented research on the use of scaffold hopping or bioisosteric replacement for the lead optimization of this compound. These strategies, which involve modifying the core structure of a molecule to improve its properties while retaining biological activity, have not been specifically applied to this compound in any available studies.

Ligand-Based Drug Design (LBDD) Principles

The application of ligand-based drug design (LBDD) principles to this compound has not been described in the existing scientific literature. LBDD approaches, which are utilized when the structure of the biological target is unknown, rely on the analysis of ligands that bind to the target. However, no such studies focusing on this compound have been published.

Future Directions and Research Perspectives

Development of Novel Synthetic Pathways for Complex Azetidine (B1206935) Scaffolds

The synthesis of azetidines can be challenging due to ring strain, but their importance as structural motifs in biologically active compounds drives the development of new synthetic methodologies. magtech.com.cn Future research will likely focus on creating more complex and diverse molecular frameworks built upon the 3-(4-Methylphenoxy)azetidine core. Accessing densely functionalized azetidine ring systems allows for the generation of a wide variety of fused, bridged, and spirocyclic systems. nih.gov

Key synthetic strategies that are expected to be refined and expanded include:

Intramolecular Cyclization: Methods involving the intramolecular cyclization of γ-amino alcohols and their derivatives are fundamental to forming the azetidine ring. Future work may focus on stereoselective cyclizations to produce enantiomerically pure complex azetidines.

[2+2] Cycloadditions: Photocycloadditions between imines and alkenes offer a direct route to the azetidine core. Research may explore new catalytic systems to improve the efficiency and substrate scope of these reactions. magtech.com.cn

Ring Expansion and Contraction: Transforming more readily available three-membered rings (aziridines) or five-membered rings (pyrrolidines) into the azetidine scaffold represents another important avenue. magtech.com.cn

Functionalization of the Azetidine Ring: Developing novel methods for the selective functionalization of the pre-formed azetidine ring is crucial. For instance, the Horner–Wadsworth–Emmons reaction on an N-Boc-azetidin-3-one can yield a versatile intermediate, which can then undergo reactions like aza-Michael additions to introduce further complexity. nih.gov

These advanced synthetic pathways will enable the creation of libraries of compounds based on the this compound scaffold, facilitating the exploration of their structure-activity relationships (SAR).

In-depth Mechanistic Studies of Biological Actions

While the synthesis of novel azetidine-containing compounds is a primary focus, understanding their biological mechanisms of action is equally critical. For this compound and its derivatives, future research must pivot towards detailed mechanistic studies to elucidate how they interact with biological systems at a molecular level.

Prospective research directions include:

Target Identification: The initial step involves identifying the specific proteins, enzymes, or receptors that compounds based on the this compound scaffold bind to. This can be achieved through techniques such as affinity chromatography, chemical proteomics, and computational docking studies.

Biochemical and Cellular Assays: Once potential targets are identified, a battery of in vitro biochemical and cellular assays will be necessary to validate these interactions and quantify the compound's effect. This helps in understanding whether the compound acts as an inhibitor, activator, or modulator of the target's function.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its biological target. This data is invaluable for understanding the precise binding mode and for guiding further rational drug design.

Targeted Drug Design Based on Specific Biological Pathways

The azetidine ring is considered a valuable component in fragment-based drug design due to its ability to confer conformational rigidity, which can lead to higher binding affinity with biological targets. enamine.net By limiting the conformational flexibility of a molecule, the entropic penalty of binding is reduced. enamine.net Future research will leverage the this compound scaffold for targeted drug design against specific biological pathways implicated in disease.

An example of this strategy can be seen in the development of analogues of the antitumor agent TZT-1027, where a 3-aryl-azetidine moiety was used to replace a more flexible part of the original molecule. This conformational restriction strategy led to the synthesis of analogues with potent antiproliferative activities. mdpi.com For instance, one potent analogue demonstrated IC₅₀ values of 2.2 nM against the A549 lung cancer cell line and 2.1 nM against the HCT116 colon cancer cell line. mdpi.com

The table below summarizes the antiproliferative activities of selected TZT-1027 analogues incorporating a 3-aryl-azetidine scaffold, illustrating the potential of this approach.

| Compound | Cell Line | IC₅₀ (nM) |

| 1a | A549 | 2.2 |

| 1a | HCT116 | 2.1 |

This targeted approach, informed by an understanding of specific disease pathways, will guide the rational design of new therapeutic agents based on the this compound structure.

Exploration of this compound in Combination Therapies

As the understanding of the biological activity of this compound derivatives grows, a significant future direction will be the exploration of their use in combination therapies. This approach is a cornerstone of modern medicine, particularly in areas like oncology, where combining drugs with different mechanisms of action can lead to synergistic effects, overcome drug resistance, and reduce toxicity.

Future research in this area would involve:

Identifying Synergistic Partners: Once the mechanism of action of a this compound-based drug candidate is established, researchers can identify other therapeutic agents that target complementary or parallel pathways.

Preclinical Evaluation: In vitro and in vivo preclinical models would be used to test various combinations. These studies would aim to demonstrate that the combination is more effective than either agent alone.

Optimizing Combination Regimens: Research would also focus on determining the optimal sequencing and scheduling of the combined drugs to maximize efficacy and minimize potential adverse effects.

The exploration of combination therapies could significantly broaden the therapeutic potential of novel agents derived from the this compound scaffold, offering new hope for treating complex multifactorial diseases.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-Methylphenoxy)azetidine, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between azetidine derivatives and substituted phenols. For example, potassium carbonate (K₂CO₃) is used as a base to facilitate ether bond formation under reflux conditions. Purification via column chromatography (e.g., silica gel, hexane/EtOH eluent) ensures high purity . Optimization includes varying solvent polarity (DMF or THF), temperature (45–80°C), and stoichiometric ratios to maximize yield (>80%) and minimize byproducts.

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Characteristic peaks for the azetidine ring (δ ~3.5–4.0 ppm for N-CH₂ and δ ~4.5–5.0 ppm for O-CH₂) and aromatic protons (δ ~6.8–7.2 ppm for methylphenoxy substituents) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 178.12 for C₁₀H₁₃NO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and quantify impurities .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodological Answer :

- In vitro cytotoxicity : MTT assays using HEK-293 or HepG2 cells (IC₅₀ determination).

- Anti-inflammatory potential : LPS-stimulated BV2 microglial cells to measure inhibition of NLRP3 inflammasome pathways (IL-1β reduction via ELISA) .

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify target engagement.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on the phenoxy ring in modulating biological activity?

- Methodological Answer :

- Analog synthesis : Introduce electron-withdrawing (e.g., -CF₃, -NO₂) or electron-donating (-OCH₃) groups at the 4-position of the phenoxy ring.

- Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., receptor binding or enzyme inhibition). For example, 3-(3-Chlorophenoxy)azetidine (CAS 868833-95-8) showed enhanced anti-inflammatory activity compared to methyl-substituted derivatives .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptors like TLR4 or NLRP3 .

Q. What experimental strategies resolve contradictions in solubility and stability data for this compound under physiological conditions?

- Methodological Answer :

- Solubility profiling : Use shake-flask methods with PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Add co-solvents (DMSO ≤1%) if needed.

- Stability studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS .

- Buffer optimization : Adjust ionic strength or use cyclodextrins to enhance aqueous stability .

Q. How does stereochemistry influence the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- Chiral synthesis : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) to isolate (R)- and (S)-isomers.

- ADME profiling :

- Permeability : Caco-2 cell monolayers assess intestinal absorption.

- Metabolism : Liver microsome assays (human/rat) identify CYP450-mediated oxidation.

- Plasma protein binding : Equilibrium dialysis quantifies free fraction .

Q. What advanced computational tools predict the neuroprotective potential of this compound derivatives?

- Methodological Answer :

- QSAR modeling : Train models using datasets of azetidine derivatives with known bioactivity (e.g., IC₅₀ values).

- Molecular dynamics : Simulate blood-brain barrier (BBB) penetration via logP and polar surface area (PSA) calculations. Derivatives with PSA <90 Ų and logP 2–4 show optimal CNS penetration .

- Machine learning : Random Forest or SVM classifiers predict toxicity endpoints (e.g., hepatotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。